molecular formula C9H13NO2 B14748316 Tert-butyl 2-cyanobut-2-enoate CAS No. 1114-83-6

Tert-butyl 2-cyanobut-2-enoate

Cat. No.: B14748316
CAS No.: 1114-83-6
M. Wt: 167.20 g/mol
InChI Key: MLCNCLMRXNWYSD-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanobut-2-enoate is a specialized organic compound featuring a tert-butyl ester group and a cyano substituent on an α,β-unsaturated ester framework. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition reactions or as a Michael acceptor.

Properties

CAS No.

1114-83-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

tert-butyl 2-cyanobut-2-enoate

InChI

InChI=1S/C9H13NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h5H,1-4H3

InChI Key

MLCNCLMRXNWYSD-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a cyanide source under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the cyanide anion adds to the β-position of the acrylate, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Mechanism of Reactivity

The compound’s reactivity is governed by the strong electron-withdrawing effect of the cyano group (I-I inductive effect), which polarizes the adjacent carbonyl carbon, enhancing its electrophilicity. This facilitates nucleophilic attack at the β-carbon (relative to the ester group) during conjugate additions (e.g., Michael additions) and direct substitutions. The tert-butyl ester moiety further stabilizes intermediates through steric and electronic effects, enabling selective transformations.

Nucleophilic Substitution

The β-carbon undergoes nucleophilic substitution under basic conditions. For example, reaction with ammonia or primary amines (RNH₂) in the presence of a base leads to imine or amide formation via attack at the activated carbonyl carbon.

Reaction Type Reagents Conditions
OxidationPotassium permanganate (KMnO₄)Acidic/neutral
ReductionLithium aluminum hydride (LiAlH₄)Dry ether
SubstitutionAmmonia (NH₃), primary amines (RNH₂)Base (e.g., t-BuOK)

Redox Transformations

  • Oxidation : KMnO₄ converts the enoate to a ketone or carboxylic acid derivative, depending on reaction conditions.

  • Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the cyano group.

Metal-Catalyzed Reactions

While not explicitly detailed for this compound, analogous redox-active esters participate in nickel-catalyzed reductive arylations. Zinc (Zn) is often used as a reducing agent in such systems, enabling cross-coupling via single-electron transfer (SET) mechanisms .

Cyclization and Annulation

The compound’s conjugated system enables cyclization under specific conditions. For example, allenoates (structurally similar enoates) undergo benzene-mediated cyclizations to form cyclohexenes, though regioselectivity and stereoselectivity depend on substituents and catalysts (e.g., HMPT) .

Kinetic and Stability Studies

Experiments with related esters reveal that reaction stability and yield are influenced by:

  • Solvent : Polar aprotic solvents (e.g., DMA) enhance reductive arylations.

  • Catalyst Load : Nickel catalysts (e.g., NiCl₂bpy) improve efficiency in cross-couplings .

This compound’s reactivity profile makes it a valuable tool in modern organic synthesis, particularly for constructing complex molecules with defined functional group arrangements. Further exploration of its catalytic applications and stability under diverse conditions remains an active area of research.

Scientific Research Applications

Tert-butyl 2-cyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the β-position more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including Michael additions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural and functional analogs based on general ester chemistry and evidence from related tert-butyl derivatives.

Structural and Functional Analogues

Compound Key Features Reactivity/Safety Considerations
Tert-butyl 2-cyanobut-2-enoate α,β-unsaturated ester with cyano group; tert-butyl ester moiety. Likely high electrophilicity due to cyano group; potential sensitivity to nucleophiles or hydrolysis under acidic/basic conditions.
tert-Butyl Alcohol (t-BuOH) Simple tertiary alcohol. Reacts violently with oxidizers, alkali metals, and strong acids (e.g., produces flammable isobutylene gas ). OSHA PEL: 100 ppm .
Methyl 2-cyanobut-2-enoate Methyl ester analog; smaller alkyl group. Higher volatility than tert-butyl analogs; reduced steric protection, potentially faster reaction kinetics.
tert-Butyl Acrylate α,β-unsaturated ester without cyano group. Less electrophilic than cyano-substituted analogs; used in polymerization. May share decomposition pathways with tert-butyl esters.

Reactivity and Stability

  • Electrophilicity: The cyano group in this compound enhances electrophilicity compared to non-cyano esters (e.g., tert-butyl acrylate), facilitating nucleophilic attacks at the β-position.
  • Steric Effects : The tert-butyl group may slow hydrolysis compared to methyl or ethyl esters due to steric hindrance, a common trait in bulky esters .
  • Decomposition Risks : Similar to tert-butyl alcohol, tert-butyl esters may decompose under acidic conditions, releasing isobutylene gas .

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